molecular formula C13H11NO5S B8464386 4-Phenoxy-3-sulfamoylbenzoic acid CAS No. 37531-34-3

4-Phenoxy-3-sulfamoylbenzoic acid

Cat. No. B8464386
CAS RN: 37531-34-3
M. Wt: 293.30 g/mol
InChI Key: CGIGUVDFQZKUBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04010273

Procedure details

6.2 g of 3-N-(3-azabicyclo-[3.2.0]-heptano)-4-phenoxy-5-sulphamylbenzoic acid methyl ester are suspended in 60 ml of 1 N NaOH and the suspension is heated on the waterbath until a clear solution is formed. The acid is then precipitated with 2 N HCl, while stirring well, and is recrystallised from glacial acetic acid.
Name
4-phenoxy-5-sulphamylbenzoic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=[O:21])[C:4]1[CH:9]=[C:8]([S:10](=[O:13])(=[O:12])[NH2:11])[C:7]([O:14][C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)=[CH:6][CH:5]=1>[OH-].[Na+]>[O:14]([C:7]1[C:8]([S:10](=[O:13])(=[O:12])[NH2:11])=[CH:9][C:4]([C:3]([OH:21])=[O:2])=[CH:5][CH:6]=1)[C:15]1[CH:16]=[CH:17][CH:18]=[CH:19][CH:20]=1 |f:1.2|

Inputs

Step One
Name
4-phenoxy-5-sulphamylbenzoic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(C1=CC=C(C(=C1)S(N)(=O)=O)OC1=CC=CC=C1)=O
Step Two
Name
Quantity
60 mL
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
while stirring well
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the suspension is heated on the waterbath until a clear solution
CUSTOM
Type
CUSTOM
Details
is formed
CUSTOM
Type
CUSTOM
Details
The acid is then precipitated with 2 N HCl
CUSTOM
Type
CUSTOM
Details
is recrystallised from glacial acetic acid

Outcomes

Product
Name
Type
Smiles
O(C1=CC=CC=C1)C1=CC=C(C(=O)O)C=C1S(N)(=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.